molecular formula C6H12N2O3 B15201716 (2R)-2-Amino-4-carbamoyl-2-methylbutanoic acid

(2R)-2-Amino-4-carbamoyl-2-methylbutanoic acid

Cat. No.: B15201716
M. Wt: 160.17 g/mol
InChI Key: YLTNWAQTQJRBKR-ZCFIWIBFSA-N
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Description

(2R)-2-Amino-4-carbamoyl-2-methylbutanoic acid is a chiral non-proteinogenic amino acid characterized by a carbamoyl group at the C4 position and a methyl substituent at the C2 position. Its stereochemistry (2R configuration) plays a critical role in its biological interactions and synthetic utility. The compound’s structure combines functional groups that influence solubility, steric hindrance, and hydrogen-bonding capacity, making it a versatile intermediate in organic synthesis and biochemical studies.

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

(2R)-2,5-diamino-2-methyl-5-oxopentanoic acid

InChI

InChI=1S/C6H12N2O3/c1-6(8,5(10)11)3-2-4(7)9/h2-3,8H2,1H3,(H2,7,9)(H,10,11)/t6-/m1/s1

InChI Key

YLTNWAQTQJRBKR-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@](CCC(=O)N)(C(=O)O)N

Canonical SMILES

CC(CCC(=O)N)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,5-Diamino-2-methyl-5-oxopentanoic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable precursor with ammonia or an amine source under acidic or basic conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of ®-2,5-Diamino-2-methyl-5-oxopentanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-2,5-Diamino-2-methyl-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various functionalized derivatives.

Scientific Research Applications

®-2,5-Diamino-2-methyl-5-oxopentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions, including metabolic disorders and neurological diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of ®-2,5-Diamino-2-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between (2R)-2-Amino-4-carbamoyl-2-methylbutanoic acid and related compounds:

Compound Name Substituents (Positions) Key Functional Groups Biological/Chemical Role Reference
This compound C2: Methyl; C4: Carbamoyl Amino, Carbamoyl, Methyl Synthetic intermediate, metabolic studies N/A
(2R)-2-Amino-4-carbamoylbutanoic acid C4: Carbamoyl Amino, Carbamoyl Non-essential amino acid, metabolic processes
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid C4: Hydroxy, Phenyl Amino, Hydroxy, Phenyl Chiral building block, drug synthesis
(2R)-2-(Acetylamino)-4-phenylbutanoic acid C2: Acetylamino; C4: Phenyl Acetylamino, Phenyl Ligand in protein interactions
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid C2: Phthalimide; C3: Methyl Phthalimide, Methyl Crystallography, synthetic probes
Key Observations:
  • Carbamoyl vs. Methyl vs. Methyl groups (target compound and ) introduce steric hindrance, affecting conformational flexibility and substrate binding. Phenyl groups () increase hydrophobicity, enabling membrane penetration or aromatic stacking in drug design.
  • Stereochemical Considerations: The (2R) configuration in the target compound and (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid ensures chiral specificity in biochemical interactions, such as enzyme-substrate recognition.

Physicochemical Properties

Property Target Compound (2R)-2-Amino-4-carbamoylbutanoic acid (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid
Molecular Weight ~204.2 g/mol ~160.1 g/mol ~237.3 g/mol
Solubility Moderate (polar solvents) High (water) Low (non-polar solvents)
Hydrogen Bond Donors 3 3 3
LogP ~-1.5 ~-2.0 ~1.2
  • The target compound’s methyl group slightly increases lipophilicity compared to , but less than phenyl-containing analogs .

Biological Activity

(2R)-2-Amino-4-carbamoyl-2-methylbutanoic acid, also known as a derivative of amino acids, has garnered attention in various biological and pharmacological studies. This compound is primarily investigated for its potential therapeutic applications, including its role in metabolic processes and its interaction with specific enzymes.

  • Molecular Formula : C6H12N2O3
  • Molecular Weight : 144.17 g/mol
  • CAS Number : 14825243

The biological activity of this compound is largely attributed to its ability to modulate enzyme activities, particularly those involved in metabolic pathways. Studies suggest that it may act as an inhibitor or modulator of specific enzymes, which can influence various biological processes such as protein synthesis and nitrogen metabolism.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes, which can lead to significant physiological changes. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. In vitro assays demonstrated that this compound could effectively reduce DPP-IV activity, thereby enhancing insulin sensitivity and lowering blood glucose levels in diabetic models .

Antimicrobial Properties

Preliminary studies have suggested that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth, which may be beneficial for developing new antimicrobial agents .

Case Study 1: DPP-IV Inhibition

A study conducted on DPP-IV-deficient mice evaluated the effects of this compound over a two-week period. The results indicated a significant reduction in blood glucose levels among treated groups compared to controls. Histological examinations revealed no adverse effects on liver or spleen tissues, suggesting a favorable safety profile for potential therapeutic use .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial activity of the compound, various concentrations were tested against Escherichia coli and Staphylococcus aureus. The results indicated that higher concentrations of this compound significantly inhibited bacterial growth, demonstrating its potential utility as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundDPP-IV inhibition, antimicrobialEnzyme inhibition
4-Amino-1-(3-fluorophenyl)butanoic acidAntidepressant effectsSerotonin reuptake inhibition
3-Amino-4-(carbamoylamino)butanoic acidPotential anti-inflammatoryCytokine modulation

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